2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide typically involves the reaction of 4-methylpiperidine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-(4-pyridinyl)propanamide: Similar structure but with a pyridine ring instead of a piperidine ring.
2,2-Dimethyl-N-(4-aminopiperidin-3-yl)propanamide: Contains an amino group on the piperidine ring.
Uniqueness
2,2-Dimethyl-N-(4-methylpiperidin-3-yl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,2-dimethyl-N-(4-methylpiperidin-3-yl)propanamide |
InChI |
InChI=1S/C11H22N2O/c1-8-5-6-12-7-9(8)13-10(14)11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
WZFJKIFXZGINJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)C(C)(C)C |
Origin of Product |
United States |
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